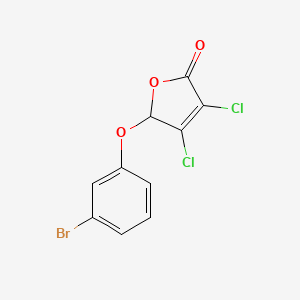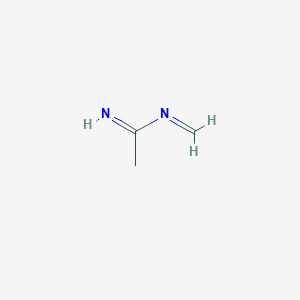
1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with iodine, a sulfonyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One possible route could involve:
Starting Material: A benzene derivative with appropriate substituents.
Iodination: Introduction of the iodine atom using reagents like iodine (I2) and a suitable oxidizing agent.
Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides in the presence of a base.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) or other trifluoromethylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield azido or cyano derivatives, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Potential use in the synthesis of biologically active molecules or as a probe in biochemical studies.
Medicine: Could be explored for its potential pharmacological properties or as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene would depend on its specific application
Electrophilic and Nucleophilic Interactions: Due to the presence of iodine and sulfonyl groups.
Hydrophobic Interactions: Due to the trifluoromethyl group.
Formation of Reactive Intermediates: That can participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-4-(trifluoromethyl)benzene: Lacks the sulfonyl group.
2-(2-Methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene: Lacks the iodine atom.
1-Iodo-2-(2-methylpropane-2-sulfonyl)benzene: Lacks the trifluoromethyl group.
Uniqueness
1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene is unique due to the combination of iodine, sulfonyl, and trifluoromethyl groups on the benzene ring
Properties
CAS No. |
649721-48-2 |
|---|---|
Molecular Formula |
C11H12F3IO2S |
Molecular Weight |
392.18 g/mol |
IUPAC Name |
2-tert-butylsulfonyl-1-iodo-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12F3IO2S/c1-10(2,3)18(16,17)9-6-7(11(12,13)14)4-5-8(9)15/h4-6H,1-3H3 |
InChI Key |
LKFGITPGHKCKKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid](/img/structure/B12592421.png)

![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12592439.png)

![6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B12592464.png)
![Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12592466.png)

![N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592483.png)
![2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]-](/img/structure/B12592490.png)





